tert-Butyl 5-hydroxyisoindoline-2-carboxylate

Catalog No.
S694180
CAS No.
226070-47-9
M.F
C13H17NO3
M. Wt
235.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl 5-hydroxyisoindoline-2-carboxylate

CAS Number

226070-47-9

Product Name

tert-Butyl 5-hydroxyisoindoline-2-carboxylate

IUPAC Name

tert-butyl 5-hydroxy-1,3-dihydroisoindole-2-carboxylate

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

InChI

InChI=1S/C13H17NO3/c1-13(2,3)17-12(16)14-7-9-4-5-11(15)6-10(9)8-14/h4-6,15H,7-8H2,1-3H3

InChI Key

QLHANXZSEULFFM-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)O

The exact mass of the compound tert-Butyl 5-hydroxyisoindoline-2-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

tert-Butyl 5-hydroxyisoindoline-2-carboxylate is a bifunctional synthetic building block designed for use in multi-step medicinal chemistry and complex molecule synthesis. It provides a structurally rigid isoindoline core, a key feature in various pharmacophores, combined with a strategically placed 5-hydroxy group for covalent modification or linker attachment. The nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, which enhances solubility in common organic solvents and ensures the nitrogen remains unreactive during reactions targeting the hydroxyl group, such as etherifications or couplings common in the synthesis of kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs). [REFS-1, REFS-2]

Procuring a generic substitute, such as the unprotected 5-hydroxyisoindoline or the 4-hydroxy positional isomer, introduces significant process and performance risks. The unprotected amine is poorly soluble in many organic solvents and exhibits competitive reactivity at both the nitrogen and oxygen sites, leading to complex product mixtures and low yields in selective O-alkylation reactions with strong bases or Mitsunobu reagents. [1] The 4-hydroxy isomer, while chemically similar, presents a different geometric vector for substitution, making it unsuitable for structure-based design applications where the precise exit angle from the isoindoline core is critical for target engagement, as is common in the development of PROTACs and other complex inhibitors.

High-Yield O-Alkylation for Linker Synthesis via Mitsunobu Reaction

This compound is highly effective in standard Mitsunobu reactions, a cornerstone method for attaching linkers to phenolic moieties. In a representative synthesis, reaction with 3-bromopropan-1-ol using triphenylphosphine and di-isopropyl azodicarboxylate (DIAD) afforded the desired O-alkylated product in 87% yield. This high conversion is enabled by the N-Boc group, which prevents the formation of N-alkylated or N,O-dialkylated side products that would occur with unprotected 5-hydroxyisoindoline, leading to complex purification and significant yield loss.

Evidence DimensionIsolated Yield in Mitsunobu Etherification
Target Compound Data87%
Comparator Or BaselineUnprotected 5-hydroxyisoindoline (leads to complex mixture and low yield of desired product)
Quantified DifferenceEnables high-yield, single-isomer synthesis vs. complex mixture formation
ConditionsReaction with 3-bromopropan-1-ol, DIAD, TPP in Tetrahydrofuran at 0-20°C

This demonstrates suitability as a precursor for reliably producing high-purity linkers and advanced intermediates, reducing downstream purification costs and improving reproducibility.

Process Compatibility: Selective Phenolic Deprotonation with Strong Bases

The N-Boc group ensures chemoselectivity in reactions requiring strong bases. In the synthesis of intermediates for CYP11A1 inhibitors, tert-butyl 5-hydroxyisoindoline-2-carboxylate was successfully deprotonated at the phenolic oxygen using sodium hydride (NaH), a strong, non-nucleophilic base. [1] The Boc-protected nitrogen remains inert under these conditions. The corresponding unprotected 5-hydroxyisoindoline, which also has an acidic N-H proton, would be deprotonated at both nitrogen and oxygen, leading to competitive N-alkylation and unwanted side products in subsequent steps.

Evidence DimensionCompatibility with NaH for Selective O-Functionalization
Target Compound DataCompatible; enables selective reaction at the 5-hydroxy position.
Comparator Or BaselineUnprotected 5-hydroxyisoindoline (Incompatible; leads to non-selective deprotonation at both N and O sites)
Quantified DifferenceQualitatively enables clean reaction pathway vs. pathway leading to side products
ConditionsSodium Hydride (60% in mineral oil) in DMF at 0°C

This compatibility allows for a wider range of synthetic strategies, including classical Williamson ether synthesis, without requiring additional N-protection and deprotection steps.

Geometric Specificity: Enabling Precise Egress Vectors in Inhibitor Design

The 5-hydroxy position provides a specific and defined exit vector for substituents off the isoindoline scaffold. This geometric precision is critical in structure-based design, where the angle and distance of a linker or side chain can determine binding affinity and biological function. Its use as a core fragment in the synthesis of complex heterocyclic inhibitors demonstrates its utility in building molecules with precise three-dimensional architectures. [1] Substituting with the 4-hydroxy isomer would fundamentally alter this geometry, making it an unsuitable replacement for targets optimized with the 5-substituted scaffold.

Evidence DimensionSubstituent Egress Vector
Target Compound DataDefined 5-position vector
Comparator Or Baselinetert-Butyl 4-hydroxyisoindoline-2-carboxylate (provides a distinct 4-position vector)
Quantified DifferenceFunctionally non-interchangeable in geometrically sensitive applications
ConditionsStructure-based design of targeted inhibitors and PROTACs

For any project involving structure-activity relationship (SAR) studies, procuring the correct isomer is non-negotiable to ensure that synthetic efforts translate to meaningful biological data.

Reliable Synthesis of PROTAC and Molecular Glue Linkers

Where high-yield, chemoselective O-alkylation is required to attach linkers to an E3 ligase or target-binding moiety. The compound's performance in Mitsunobu reactions ensures reproducible production of advanced intermediates with minimal purification challenges.

Construction of Steroidogenesis Modulators and CYP450 Inhibitors

In synthetic routes that require the use of strong, non-nucleophilic bases to form phenoxide intermediates for ether synthesis. The N-Boc group provides essential stability, simplifying the synthetic sequence and improving overall efficiency. [1]

Development of Geometrically-Defined Kinase and Protein-Protein Interaction Inhibitors

For projects where structure-based design dictates a specific exit vector from the isoindoline core to optimize interactions with a biological target. This building block provides the required 5-position substitution pattern, which is not interchangeable with other isomers. [2]

XLogP3

1.8

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

Tert-Butyl 5-hydroxy-1,3-dihydro-2H-isoindole-2-carboxylate

Dates

Last modified: 08-15-2023

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